3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This compound belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine core. Its structure includes a 2,5-dimethoxyphenyl substituent at position 3 and a pyridin-3-ylmethyl group at position 8.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-6-8-22(30-2)19(11-18)20-10-17-5-7-23-21(24(17)32-25(20)28)14-27(15-31-23)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOPBFPVXIGWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound with potential pharmacological applications. The compound has garnered interest due to its complex structure and potential biological activities, particularly in the context of medicinal chemistry.
- Molecular Formula : C25H22N2O5
- Molecular Weight : 430.5 g/mol
- CAS Number : 951927-13-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of specific biological targets.
1. Cholesteryl Ester Transfer Protein (CETP) Inhibition
Research has identified related compounds in the oxazine class as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. For instance, derivatives of benzo[1,4]oxazines demonstrated IC50 values as low as 26 nM for CETP inhibition, indicating that structural analogs may exhibit similar activities .
2. Antioxidant Properties
Compounds with similar structural frameworks have shown significant antioxidant activities. This property is essential for mitigating oxidative stress-related diseases. The presence of methoxy groups in the phenyl ring may enhance electron donation capabilities, contributing to antioxidant effects.
3. Neuroprotective Effects
Some studies suggest that derivatives of chromeno[8,7-e][1,3]oxazines possess neuroprotective properties. These effects are likely mediated through modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds or structural analogs:
- Study on CETP Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and evaluation of oxazine derivatives for their CETP inhibitory activity. The most effective compounds were noted for their favorable pharmacokinetic profiles and ability to increase HDL cholesterol levels in animal models .
- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of various methoxy-substituted phenolic compounds indicated that these compounds could scavenge free radicals effectively. This suggests that this compound may also exhibit similar properties.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.
Physical and Chemical Properties
- Molecular Weight : 320.36 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under standard laboratory conditions but sensitive to light.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that derivatives of compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The chromeno-oxazine framework has been linked to enhanced cytotoxicity against several cancer cell lines .
- Antioxidant Properties : Compounds with methoxy substitutions have demonstrated significant antioxidant effects, which are crucial in preventing oxidative stress-related diseases .
Cholesteryl Ester Transfer Protein Inhibition
Research into structurally related compounds has identified them as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism. Inhibiting CETP can potentially increase high-density lipoprotein cholesterol levels, offering a therapeutic avenue for cardiovascular diseases .
Neuroprotective Effects
Certain derivatives have shown promise in neuroprotection, possibly through the modulation of neurotransmitter systems or by reducing neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antitumor Activity
A study investigated the effects of a similar chromeno-oxazine compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent antitumor activity. The mechanism was linked to the activation of apoptotic pathways, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: CETP Inhibition
In another study focusing on CETP inhibition, researchers synthesized derivatives based on the chromeno structure and evaluated their efficacy in vitro. The most potent compound showed an IC50 value significantly lower than existing CETP inhibitors, indicating that modifications to the chromeno-oxazine structure could enhance biological activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
9-Cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Substituents :
- Position 3: 3,4-Dimethoxyphenyl (electron-donating groups at meta/para positions).
- Position 9: Cyclopropyl (small alkyl group, enhancing steric hindrance).
- Molecular Formula: Not explicitly stated but inferred as ~C24H23NO5.
- Key Differences :
- The cyclopropyl group may reduce metabolic stability compared to the pyridin-3-ylmethyl group in the target compound.
- 3,4-Dimethoxy substitution versus 2,5-dimethoxy alters electronic distribution and binding affinity.
3-Phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Substituents :
- Position 3: Phenyl (simple aromatic group, lacking methoxy substitutions).
- Position 9: Tetramethylpiperidin-4-yl (bulky, rigid amine-containing group).
- Molecular Formula : C26H30N2O3.
- Molecular Weight : 418.5 g/mol.
- Key Differences: The absence of methoxy groups reduces polarity compared to the target compound.
3-(4-Methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Substituents :
- Molecular Formula : C27H32N2O4.
- Molecular Weight : 448.6 g/mol.
- Key Differences :
- The para-methoxy group offers moderate electron-donating effects, distinct from the 2,5-dimethoxy pattern in the target compound.
Data Table: Comparative Overview of Chromeno-Oxazin Derivatives
*Estimated based on structural similarity to and .
Research Findings and Implications
- Substituent Impact :
- Position 3 : Methoxy groups enhance solubility and receptor binding via H-bonding. The 2,5-dimethoxy configuration in the target compound may offer unique selectivity compared to 3,4- or 4-methoxy analogs .
- Position 9 : Pyridin-3-ylmethyl substituents (target compound) introduce aromatic nitrogen, enabling interactions absent in cyclopropyl or piperidine derivatives .
- Synthetic Challenges :
- Pharmacological Potential: While biological data for the target compound are unavailable, related chromeno-oxazins show activity in kinase inhibition and antitumor pathways . Further studies should evaluate the pyridine moiety’s role in enhancing bioavailability or target engagement.
Q & A
Q. What are the common synthetic strategies for preparing chromeno-oxazine derivatives like 3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one?
Synthesis typically involves multi-step reactions, including:
- Precursor selection : Substituted phenyl and benzyl derivatives are used to introduce aromatic and heterocyclic moieties.
- Cyclization : Key steps include acid/base-catalyzed cyclization to form the fused chromeno-oxazine core.
- Functionalization : Substituents like the pyridin-3-ylmethyl group are added via alkylation or coupling reactions under controlled pH and temperature (50–100°C) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Q. How is the structural integrity of this compound verified after synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z ± 0.001 Da) .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for chromeno-oxazine derivatives with complex substituents?
Key variables include:
- Catalysts : Lewis acids (e.g., AlCl) or transition metal complexes enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions .
- Inert atmospheres : Nitrogen/argon prevents oxidation of sensitive groups (e.g., pyridine rings) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
Approaches include:
- 2D NMR techniques : COSY and HSQC correlate overlapping proton/carbon signals .
- Crystallography : X-ray diffraction resolves ambiguities in stereochemistry or bond connectivity .
- Computational modeling : DFT calculations predict chemical shifts and verify experimental data .
Q. What mechanisms underlie the biological activity of chromeno-oxazine derivatives?
Hypotheses based on structural analogs suggest:
- Enzyme inhibition : The oxazine ring may interact with catalytic sites (e.g., kinases) via hydrogen bonding .
- Receptor modulation : The pyridinylmethyl group could enhance binding to G-protein-coupled receptors (GPCRs) .
- In vitro assays : Fluorescence polarization or SPR assays quantify target affinity .
Q. How do substituents (e.g., 2,5-dimethoxyphenyl) influence physicochemical properties?
- Solubility : Methoxy groups increase hydrophilicity (logP reduction by ~0.5 units) .
- Stability : Electron-donating groups (e.g., methoxy) resist oxidative degradation in acidic media .
- Bioavailability : Pyridine rings enhance membrane permeability (Caco-2 assay Papp > 1 × 10 cm/s) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC curves) .
- Structural analogs : Compare activity of derivatives to isolate substituent effects .
- Meta-analysis : Cross-reference patent literature (e.g., EP2187742B1) for consensus on mechanisms .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HRMS | Molecular weight validation | |
| 2D NMR | Stereochemical resolution | |
| X-ray crystallography | Absolute configuration | |
| DFT modeling | Spectral prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
